

Technical Support Center: Antioxidant 1076 (MY-1076)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MY-1076

Cat. No.: B12375358

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Antioxidant 1076 (also known as Irganox 1076). This resource is intended for researchers, scientists, and drug development professionals who may encounter this compound, often as a leachable from polymer-based labware or as a stabilizer in formulations.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1076?

A1: Antioxidant 1076 is a high molecular weight, sterically hindered phenolic antioxidant.^{[1][2][3]} Its primary function is to protect organic materials, such as plastics and elastomers, from thermo-oxidative degradation.^{[2][3][4]} It is characterized by its low volatility and high resistance to extraction.^{[2][5]} Due to its widespread use in manufacturing, it is a potential leachable from plastic labware, which can interfere with sensitive biological assays.^{[6][7]}

Q2: I am seeing unexpected results or inhibition in my cell-based assay. Could Antioxidant 1076 be the cause?

A2: It is possible. Leachables from plastic labware, including antioxidants like 1076, have been reported to interfere with biological experiments.^[7] These compounds can potentially inhibit enzymes or other proteins.^[7] If you are using disposable plastic tubes, pipette tips, or plates, and observing unexplained results, contamination with a leachable substance is a possibility worth investigating.

Q3: Why is a white precipitate forming in my aqueous buffer?

A3: Antioxidant 1076 is practically insoluble in water (<0.01 g/100 g solution).^{[2][8]} If it has been inadvertently introduced into an aqueous buffer system, it will likely not dissolve and will form a precipitate. This can occur if a stock solution in an organic solvent is diluted into a buffer beyond its solubility limit.

Q4: How stable is Antioxidant 1076 in typical laboratory conditions?

A4: Antioxidant 1076 is stable to light and has excellent color retention.^{[2][3]} It is designed for thermal stability, particularly within a polymer matrix.^{[9][10]} However, at elevated temperatures in air (e.g., 180°C to 250°C), it can degrade to form various products, including cinnamate, dimeric oxidation products, and dealkylation products.^[11] One of its major degradation products is referred to as 1310.^{[12][13]} For most standard laboratory applications at or near room temperature, significant degradation is not expected.

Data Presentation

Solubility Data

The solubility of Antioxidant 1076 in various common solvents at 20°C is summarized below. It is highly soluble in many organic solvents but has extremely low solubility in water.

| Solvent | Solubility (g/100 g solution) |
|---------------|--------------------------------|
| Water | < 0.01[2][8] |
| Methanol | 0.6[2][8] |
| Ethanol | 1.5[2][8] |
| Acetone | 19[2][8] |
| n-Hexane | 32[2][8] |
| Ethyl Acetate | 38[2][8] |
| Cyclohexane | 40[2][8] |
| Toluene | 50[2][8] |
| Benzene | 57[2][8] |
| Chloroform | 57[2][8] |

Stability and Degradation

| Condition | Observation | Key Degradation Products |
|--------------------------|---|---|
| Light | Stable with excellent color retention.[2][3] | Not applicable under normal conditions. |
| Thermo-oxidative | Protects polymers against degradation.[4][5] | - |
| High Temperature (180°C) | Thermal degradation occurs. | Cinnamate and dimeric oxidation products.[11] |
| High Temperature (250°C) | Thermal degradation occurs. | Dealkylation products.[11] |
| General Degradation | A major degradation product is known as 1310.[12][13] | 1310[12][13] |

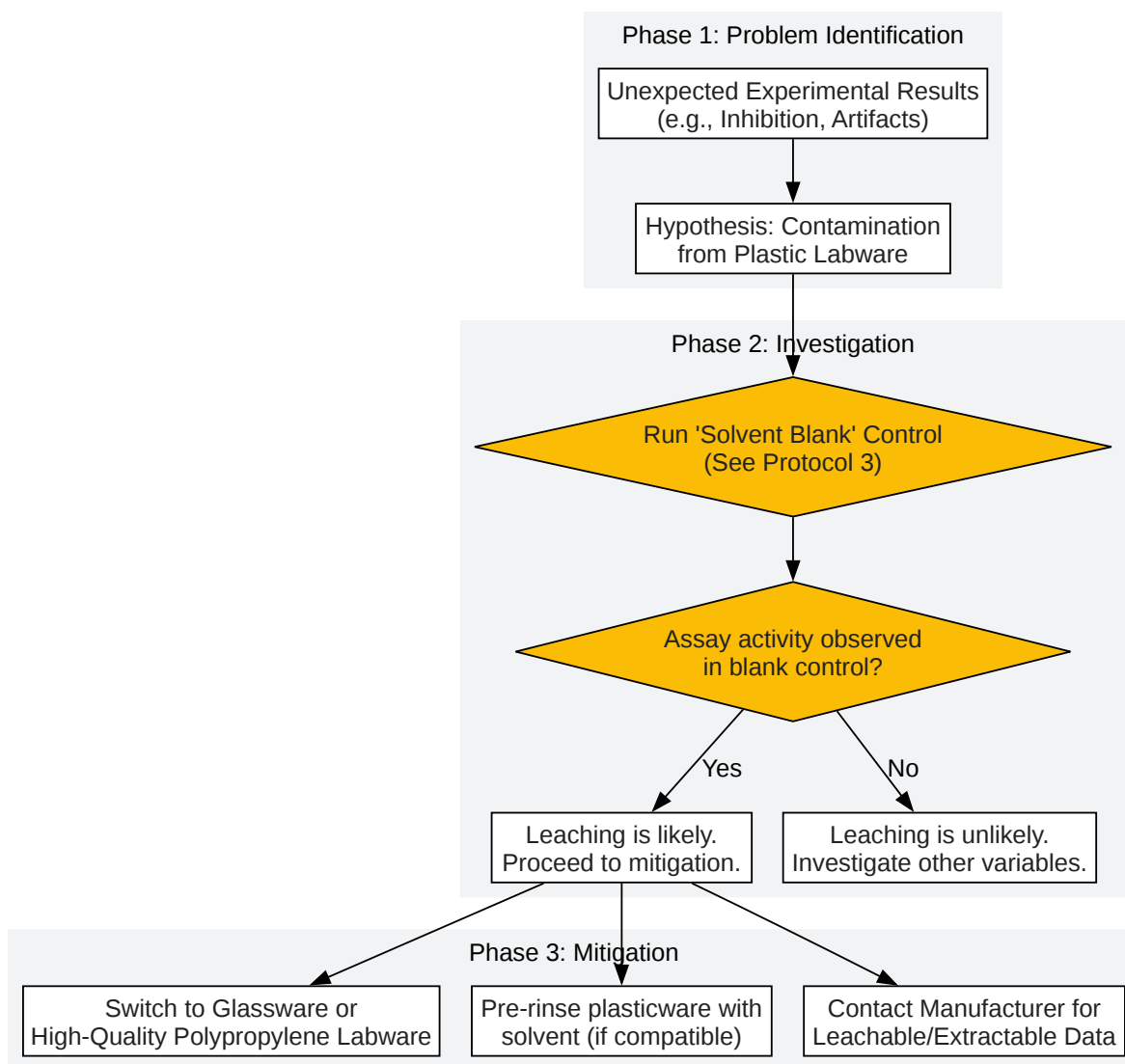
Troubleshooting Guides

Issue 1: Precipitate Formation in Solution

- Symptom: A fine white powder or cloudy precipitate appears after adding a stock solution of Antioxidant 1076 to an aqueous buffer or cell culture medium.
- Possible Cause: The concentration of the organic solvent from the stock solution and/or the final concentration of Antioxidant 1076 exceeds its solubility limit in the final aqueous mixture.
- Troubleshooting Steps:
 - Verify Solubility: Confirm that the final concentration of Antioxidant 1076 is well below its solubility limit in your buffer system. Given its near-insolubility in water, achieving a stable aqueous solution is highly challenging.
 - Decrease Final Concentration: Lower the target concentration of Antioxidant 1076 in the final solution.
 - Use a Co-solvent: If experimentally permissible, consider using a higher percentage of a miscible organic co-solvent (e.g., ethanol, DMSO) in your final aqueous solution. Note that this may affect your experimental system.
 - Alternative Formulation: Investigate alternative delivery methods such as formulating with surfactants or other solubilizing agents, if compatible with your experiment.

Issue 2: Suspected Assay Interference from Labware

- Symptom: Inconsistent or unexpected results (e.g., enzyme inhibition, cytotoxicity) that cannot be attributed to the intended experimental variables.
- Possible Cause: Leaching of polymer additives, such as Antioxidant 1076, from plastic consumables (e.g., microcentrifuge tubes, pipette tips, deep-well plates).[\[6\]](#)[\[7\]](#)
- Troubleshooting Workflow: The following diagram outlines a logical workflow to investigate and mitigate potential interference from labware.



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Troubleshooting workflow for suspected labware contamination.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution

This protocol describes how to prepare a stock solution of Antioxidant 1076 in an appropriate organic solvent.

- Materials:
 - Antioxidant 1076 powder (CAS 2082-79-3)
 - Toluene or Chloroform (or other suitable solvent from the table above)
 - Analytical balance
 - Glass volumetric flask (e.g., 10 mL)
 - Glass pipette or syringe
 - Vortex mixer
- Procedure:
 - Accurately weigh 100 mg of Antioxidant 1076 powder and transfer it to a 10 mL glass volumetric flask.
 - Add approximately 7-8 mL of the chosen solvent (e.g., Toluene) to the flask.
 - Cap the flask and vortex thoroughly until all the powder is completely dissolved. Gentle warming in a water bath may assist dissolution but should be done with caution in a fume hood.
 - Once dissolved, allow the solution to return to room temperature.
 - Carefully add the solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
 - Invert the flask several times to ensure the solution is homogeneous.

- Store the stock solution in a tightly sealed glass vial, protected from light, at 4°C.

Protocol 2: General Method for Solubility Testing in a New Buffer

This protocol provides a framework for determining the approximate solubility of Antioxidant 1076 in a specific aqueous buffer or experimental medium.

- Materials:
 - Antioxidant 1076 stock solution (from Protocol 1)
 - Experimental buffer/medium
 - Glass vials or tubes
 - Calibrated micropipettes
 - Vortex mixer
- Procedure:
 - Set up a series of glass vials, each containing 1 mL of your experimental buffer.
 - Create a serial dilution of your Antioxidant 1076 stock solution into the buffer. For example:
 - Vial 1: Add 1 μ L of stock (Final concentration: 10 μ g/mL)
 - Vial 2: Add 2 μ L of stock (Final concentration: 20 μ g/mL)
 - ...and so on, creating a range of concentrations.
 - Vortex each vial vigorously for 30 seconds.
 - Allow the vials to stand at room temperature for at least 1 hour.
 - Visually inspect each vial against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear provides an estimate of the

solubility limit.

- For a more quantitative assessment, the samples can be centrifuged, and the supernatant analyzed by a suitable method like HPLC-UV.

Protocol 3: Investigating Leaching from Plastic Labware

This protocol outlines a control experiment to determine if a substance with biological activity is leaching from your plasticware.

- Materials:
 - The plastic labware in question (e.g., microcentrifuge tubes, pipette tips)
 - Your assay buffer or a solvent compatible with your assay (e.g., ethanol, DMSO, water)
 - Your biological assay system (e.g., enzyme and substrate, cell culture)
- Procedure:
 - Prepare a "Leachate" Sample:
 - Place a representative amount of the plasticware into a glass container (e.g., add 10 microcentrifuge tubes to a glass beaker).
 - Add a volume of your assay buffer or solvent sufficient to cover the plasticware.
 - Incubate this "leachate" sample under conditions that mimic your experimental procedure (e.g., same temperature and duration).
 - Run a Control Assay:
 - Prepare your biological assay as you normally would, but instead of adding your compound of interest, add an equivalent volume of the "leachate" sample prepared in step 1.
 - Analyze the Results:

- Compare the activity in the "leachate" control to a true negative control (where only fresh buffer/solvent was added).
- If the "leachate" sample shows activity (e.g., inhibition or activation), it indicates that one or more substances are leaching from the plasticware and interfering with your assay.

Logical relationships of potential **MY-1076** issues.

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- To cite this document: BenchChem. [Technical Support Center: Antioxidant 1076 (MY-1076)]. BenchChem, [2025]. [Online PDF]. Available at:

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